molecular formula C8H8ClNO2 B2596730 4-Amino-5-chloro-2-methoxybenzaldehyde CAS No. 145742-50-3

4-Amino-5-chloro-2-methoxybenzaldehyde

Cat. No.: B2596730
CAS No.: 145742-50-3
M. Wt: 185.61
InChI Key: FRPLOCDKNDMVOD-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzaldehyde core. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde typically involves several steps. One common method starts with the methylation of para-aminosalicylic acid using dimethyl sulfate, followed by chlorination with N-chloro-succinimide. The intermediate product is then subjected to alkaline hydrolysis and acidification to yield the final compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale operations. These methods focus on cost-effectiveness, high yield, and product purity. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: 4-Amino-5-chloro-2-methoxybenzoic acid.

    Reduction: 4-Amino-5-chloro-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-5-chloro-2-methoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s functional groups play a crucial role in its interactions with biological molecules .

Comparison with Similar Compounds

  • 4-Amino-5-chloro-2-methoxybenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 5-Chloro-2-methoxybenzoic acid

Comparison: 4-Amino-5-chloro-2-methoxybenzaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzene ring, which allows for a diverse range of chemical reactions and applications. In contrast, similar compounds like 4-Amino-5-chloro-2-methoxybenzoic acid lack the aldehyde group, limiting their reactivity and applications .

Properties

IUPAC Name

4-amino-5-chloro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPLOCDKNDMVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Isopropylmagnesium chloride (2M in tetrahydrofuran, 23 ml, 46 mmol) (commercially available, for example, from Aldrich) was added over 5 minutes to a stirred solution of 4-bromo-2-chloro-5-methoxyaniline (Step A) (10 g, 42 mmol) in tetrahydrofuran (70 ml) at −10° C. The resulting solution was allowed to warm to 0° C. over 50 minutes to give a thick slurry, then cooled to −25° C. and n-butyllithium (1.6M in hexanes, 90 ml, 144 mmol) was added over 20 minutes followed by tetrahydrofuran (20 ml). The solution was warmed to −10° C. over 30 minutes and then N,N-dimethylformamide (16 ml, 207 mmol) was added over 5 minutes and the resulting thick slurry was warmed to 0° C. over 20 minutes. A solution of citric acid (22 g, 105 mmol) in water (50 ml) was added cautiously over 15 minutes keeping reaction at <10° C. The slurry was aged at 20° C. for 30 minutes then filtered under vacuum. The cake was washed with water (100 ml) and then dried under vacuum at 40° C. for 16 hours to give 4-amino-5-chloro-2-methoxybenzaldehyde (6.1 g, 80% th) as a pale yellow solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
22 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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